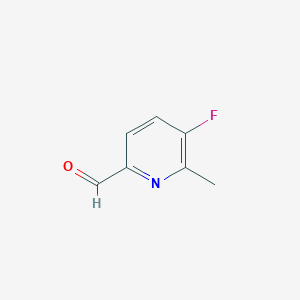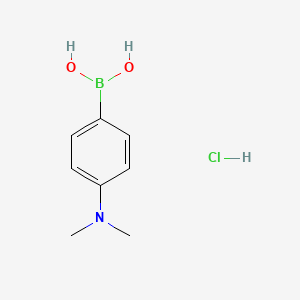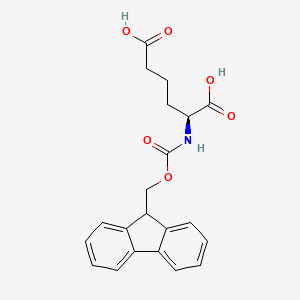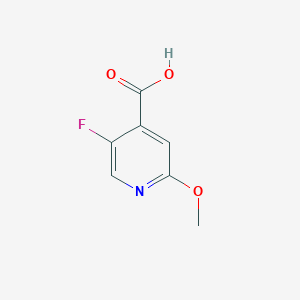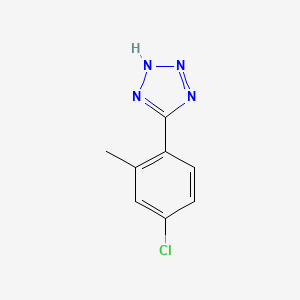![molecular formula C11H20N2O2 B1388125 tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate CAS No. 1118786-85-8](/img/structure/B1388125.png)
tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate
描述
tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom
生化分析
Biochemical Properties
Tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in amino acid metabolism, such as ornithine and gamma-aminobutyric acid (GABA) analogues . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and stability.
Cellular Effects
The effects of tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis . Moreover, tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target . Additionally, tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby affecting cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to changes in its biochemical activity . The stability of tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate is influenced by various factors, including temperature, pH, and the presence of other chemicals. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cognitive function and reducing anxiety . At high doses, tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
Tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in amino acid metabolism and neurotransmitter synthesis . For instance, this compound can influence the levels of metabolites such as ornithine and GABA, thereby affecting metabolic flux. Additionally, tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate can modulate the activity of enzymes involved in the urea cycle, impacting nitrogen metabolism.
Transport and Distribution
The transport and distribution of tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to reach specific cellular compartments. Once inside the cell, tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate can interact with intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate is critical for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate can be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, this compound can localize to the nucleus, affecting gene expression and chromatin structure.
准备方法
Synthetic Routes and Reaction Conditions
tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl carbamate with a spirocyclic amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time. The compound is then purified using techniques such as crystallization or chromatography to achieve the desired quality .
化学反应分析
Types of Reactions
tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different spirocyclic derivatives, while reduction can lead to the formation of simpler amine compounds .
科学研究应用
tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
作用机制
The mechanism of action of tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
相似化合物的比较
Similar Compounds
Similar compounds include:
- tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- tert-Butyl (2-ethyl-2-azaspiro[3.3]heptan-6-yl)carbamate
Uniqueness
What sets tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate apart is its specific spirocyclic structure, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
属性
IUPAC Name |
tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-4-11(5-8)6-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYPCXLWNJUVLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653868 | |
| Record name | tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1118786-85-8 | |
| Record name | 1,1-Dimethylethyl N-2-azaspiro[3.3]hept-6-ylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1118786-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


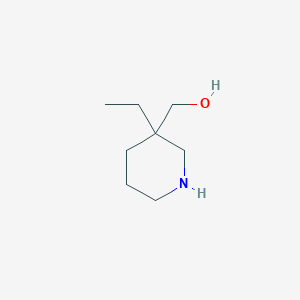
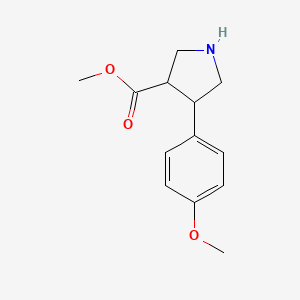
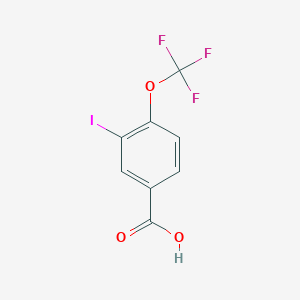
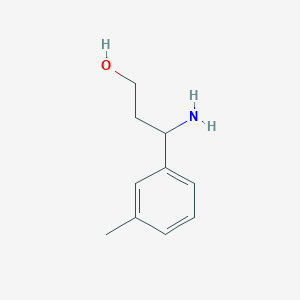
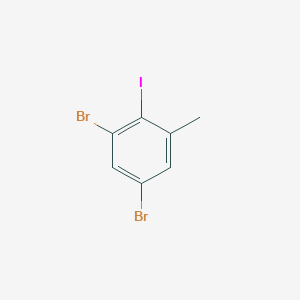
![3-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-propionic acid dihydrochloride](/img/structure/B1388048.png)
![3-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1388049.png)

